4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)-

Medicinal chemistry Synthetic methodology Nucleophilic aromatic substitution

4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- (CAS 284682-02-6) is a heterocyclic small molecule with the molecular formula C₁₀H₇ClN₂OS and a molecular weight of 238.69 g/mol. It belongs to the 4-pyrimidinone class, characterized by a pyrimidine ring bearing a carbonyl at position 4, a chlorine substituent at position 2, and a phenylthio group at position The compound is listed in chemical registries and is commercially sourced from multiple suppliers for laboratory research use.

Molecular Formula C10H7ClN2OS
Molecular Weight 238.69 g/mol
CAS No. 284682-02-6
Cat. No. B12922040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)-
CAS284682-02-6
Molecular FormulaC10H7ClN2OS
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=O)NC(=N2)Cl
InChIInChI=1S/C10H7ClN2OS/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
InChIKeyNLHUQZLBFOETOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- (CAS 284682-02-6): Chemical Identity, Structural Class, and Procurement Baseline


4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- (CAS 284682-02-6) is a heterocyclic small molecule with the molecular formula C₁₀H₇ClN₂OS and a molecular weight of 238.69 g/mol [1]. It belongs to the 4-pyrimidinone class, characterized by a pyrimidine ring bearing a carbonyl at position 4, a chlorine substituent at position 2, and a phenylthio group at position 6. The compound is listed in chemical registries and is commercially sourced from multiple suppliers for laboratory research use [1]. Its structural features—a reactive aryl chloride, a thioether linkage, and a lactam carbonyl—position it as a potential synthetic intermediate and as a scaffold within broader patent families of pyrimidine-based fungicides and enzyme inhibitors [2][3].

Why 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- Cannot Be Replaced by Generic Pyrimidine Analogs Without Risk of Divergent Reactivity and Activity


Within the pyrimidine-thioether family, small positional changes create functionally distinct chemotypes. The 4(1H)-pyrimidinone scaffold is tautomerically and electronically distinct from 2,4-pyrimidinedione (uracil) analogs: the single 4-carbonyl alters the ring's π-electron distribution, hydrogen-bonding donor/acceptor capacity, and nucleophilic substitution kinetics at the 2-chloro position [1]. In the fungicidal patent family DE1795130A1, activity is explicitly governed by the specific permutation of halogen and thioether substitution across positions 2, 4, 5, and 6 [2]. In the enzyme inhibition study by Goudgaon et al., moving the phenylthio substituent from position 5 to position 6 on the uracil core switches target selectivity from dihydrouracil dehydrogenase (DHUDase) to orotate phosphoribosyltransferase (OPRTase), with apparent Kᵢ values of 5.4 μM versus no inhibition, respectively [3]. Substituting the target compound with a regioisomer such as 6-chloro-2-(phenylthio)-4(1H)-pyrimidinone (CAS 284682-01-5) would invert the positions of the reactive chloride and the lipophilic phenylthio group, fundamentally altering both synthetic derivatization outcomes and any structure-dependent biological recognition [1].

Product-Specific Quantitative Evidence Guide for 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- (CAS 284682-02-6): Comparator-Anchored Differentiation Data


Synthetic Intermediate Reactivity: 2-Chloro Leaving Group Enables Selective Nucleophilic Displacement vs. Non-Chlorinated 6-Phenylthio-Uracils

The target compound possesses an aryl chloride at position 2 that is absent in 6-(phenylthio)uracil (CAS 15422-05-6, 6-PTU). In pyrimidine chemistry, a 2-chloro substituent ortho or para to a ring nitrogen is activated for nucleophilic aromatic substitution (SNAr), whereas 6-PTU lacks this reactive handle entirely [1]. This means the target compound can be directly diversified at position 2 via amine, alkoxide, or thiol nucleophiles without requiring a separate halogenation step, a key advantage when generating focused libraries for structure-activity relationship (SAR) studies. No direct kinetic comparison of substitution rates between the target compound and 6-PTU is available in the literature, as this represents a categorical structural difference (chlorine present vs. absent), not a graded property [2].

Medicinal chemistry Synthetic methodology Nucleophilic aromatic substitution

Fungicidal Class Membership: 6-Phenylthio-Pyrimidine Scaffold Activity Against Phytopathogenic Fungi vs. Structurally Distinct Agrochemical Scaffolds

The target compound falls within the generic structural Markush formula of DE1795130A1, which claims 6-alkylthio- and 6-phenylthio-pyrimidines substituted in the 2- and 5-positions by halogen and in the 4-position by halogen or lower alkyl as active fungicidal ingredients [1]. Within this patent, the most closely exemplified compound is 2,5-dichloro-4-methyl-6-(4'-chlorophenylthio)-pyrimidine, which demonstrated activity against Alternaria solani and other phytopathogens at concentrations in the range of 20–200 ppm in foliar spray assays [1]. The target compound differs from this exemplar by having a carbonyl at position 4 (rather than a methyl group) and a simpler phenylthio group at position 6 (rather than a 4-chlorophenylthio group). However, the patent does not report quantitative structure-activity data for the target compound specifically. The fungicidal activity of this compound class is distinct from that of triazole or strobilurin fungicides, which operate through different biochemical targets (C14-demethylase and cytochrome bc1, respectively) [2]. Direct comparative MIC or EC₅₀ values between the target compound and commercial fungicide standards are absent from the patent literature [1].

Agrochemical Fungicide Crop protection

Enzyme Inhibition Potential: Phenylthio-Pyrimidine Scaffold Activity Against Uridine Phosphorylase and DHUDase vs. Phenylselenenyl Analogs

Goudgaon et al. (1993) demonstrated that 5-(phenylthio)uracil (PTU, compound 7) inhibits dihydrouracil dehydrogenase (DHUDase) with an apparent Kᵢ of 5.4 μM, while the 6-(phenylthio)uracil analog (compound 14) showed no DHUDase inhibition but instead inhibited orotate phosphoribosyltransferase (OPRTase) [1]. This positional sensitivity of enzyme inhibition is directly relevant to the target compound: the target bears the phenylthio group at position 6 (analogous to compound 14), but critically also has only one carbonyl (at position 4) instead of two (at positions 2 and 4 as in uracil), and a chlorine at position 2 instead of a carbonyl oxygen. These three structural differences (single vs. double carbonyl, 2-Cl vs. 2-C=O, and tautomeric state) mean that direct extrapolation of the Kᵢ = 5.4 μM value is not justified. No enzyme inhibition data exist specifically for CAS 284682-02-6. However, the Goudgaon study establishes that within this chemotype, (a) phenylthio-substituted pyrimidines are capable of inhibiting nucleoside-metabolizing enzymes at low micromolar concentrations, and (b) the position of the phenylthio group determines target selectivity [1]. Additionally, the same study reported that several phenylthio- and phenylselenenyl-uracils exhibited modest selective anti-HIV-1 activity in acutely infected primary human lymphocytes, with the most potent compound (PSAU, 18) showing an apparent Kᵢ of 3.8 μM against uridine phosphorylase [1].

Enzyme inhibition Antiviral research Nucleoside metabolism

Regioisomeric Differentiation: 2-Chloro-6-(phenylthio) vs. 6-Chloro-2-(phenylthio)-4(1H)-pyrimidinone (CAS 284682-01-5)

The regioisomer 6-chloro-2-(phenylthio)-4(1H)-pyrimidinone (CAS 284682-01-5) shares the same molecular formula (C₁₀H₇ClN₂OS) and molecular weight (238.69 g/mol) as the target compound [1]. The two compounds swap the positions of the chlorine and phenylthio substituents. This positional isomerism produces compounds with identical elemental composition but divergent chemical and potentially biological properties: in the target compound, the chlorine at position 2 is adjacent to N1 and N3, placing it in an electronically activated position for SNAr; in the regioisomer, the chlorine at position 6 is adjacent to only one ring nitrogen and the phenylthio group moves to the more sterically hindered position 2 [2]. No comparative reactivity or bioactivity data between these two regioisomers are available in the open literature. However, from a procurement quality-assurance perspective, analytical verification of regioisomeric identity (by ¹H/¹³C NMR or HPLC retention time) is essential when sourcing either compound, given their identical molecular weights render them indistinguishable by mass spectrometry alone [2].

Chemical sourcing Regioisomer purity Structure verification

Best Research and Industrial Application Scenarios for 4(1H)-Pyrimidinone, 2-chloro-6-(phenylthio)- (CAS 284682-02-6)


Medicinal Chemistry: Diversification-Ready Scaffold for Parallel Library Synthesis via 2-Chloro SNAr

The 2-chloro substituent provides a reactive site for nucleophilic aromatic substitution, enabling the rapid generation of analogs with diverse amines, alcohols, or thiols at position 2. This application exploits the categorical structural advantage of the target compound over non-chlorinated 6-phenylthio-uracils, which require a separate halogenation step prior to diversification [1]. Researchers should verify the reactivity of the 2-chloro position under their intended reaction conditions, as the 4-carbonyl may modulate the electrophilicity of the pyrimidine ring compared to 2,4-dichloro-pyrimidine controls.

Agrochemical Lead Optimization: Fungicidal Pyrimidine Scaffold Building Block

The compound's structural relationship to the fungicidal 6-phenylthio-pyrimidine class described in DE1795130A1 supports its use as a starting point for agrochemical SAR exploration [2]. Investigators should benchmark the target compound against the patent's exemplified structures (e.g., 2,5-dichloro-4-methyl-6-(4'-chlorophenylthio)-pyrimidine) in standardized in vitro mycelial growth inhibition and in planta disease control assays before committing to large-scale synthesis.

Biochemical Probe Development: Nucleoside Metabolism Enzyme Inhibitor Screening

The class-level evidence from Goudgaon et al. (1993) indicates that phenylthio-substituted pyrimidines can inhibit DHUDase and uridine phosphorylase at low micromolar Kᵢ values (3.8–5.4 μM) [3]. The target compound, bearing a novel 2-chloro-4-pyrimidinone core, should be screened against a panel of pyrimidine-metabolizing enzymes (DHUDase, UrdPase, OPRTase, thymidine phosphorylase, and thymidylate synthase) to determine whether the 2-chloro substitution alters target selectivity or potency relative to the uracil-based inhibitors reported in the literature.

Chemical Biology: Covalent Probe Precursor via Electrophilic Chlorine

The electrophilic 2-chloro position may serve as a latent covalent warhead if positioned adjacent to a nucleophilic residue (e.g., cysteine) in a target protein's binding pocket. This application is purely hypothetical for this compound and must be validated through biochemical target engagement studies. Researchers interested in covalent inhibitor design should compare the intrinsic reactivity of the 2-chloro group with that of acrylamide or chloroacetamide warheads under relevant buffer conditions (pH 7.4, 37 °C, glutathione reactivity assay) before advancing the compound into cellular models.

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